2-Amino-4-methyl-6-nitrophenol

Overview

Description

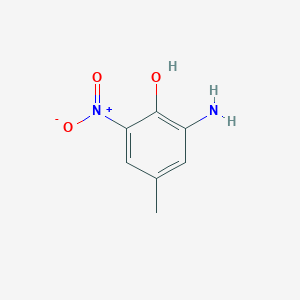

2-Amino-4-methyl-6-nitrophenol (CAS 6265-07-2) is a nitrophenol derivative with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . Key structural features include:

- Amino group (-NH₂) at position 2.

- Methyl group (-CH₃) at position 4.

- Nitro group (-NO₂) at position 6.

Its calculated physicochemical properties include an XLogP3 value of 1.6 (indicating moderate lipophilicity), two hydrogen bond donors, and four hydrogen bond acceptors, which influence solubility and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methyl-6-nitrophenol typically involves nitration and amination reactions. One common method is the nitration of 4-methylphenol (p-cresol) followed by the reduction of the nitro group to an amino group. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to avoid over-nitration .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is purified through crystallization or distillation techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The phenolic hydroxyl group can participate in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Strong bases like sodium hydroxide or potassium hydroxide are used in nucleophilic aromatic substitution reactions.

Major Products:

Oxidation: Products may include nitro derivatives or quinones.

Reduction: The primary product is the corresponding amino derivative.

Substitution: Depending on the nucleophile, various substituted phenols can be formed.

Scientific Research Applications

Chemistry

AMNP serves as an intermediate in the synthesis of dyes and pigments . Its unique structure allows for various chemical modifications, making it versatile for producing different colorants used in textiles and plastics. The compound's reactivity can be influenced by its functional groups, leading to diverse synthetic pathways.

Biological Studies

Research indicates that AMNP exhibits potential antimicrobial and antioxidant properties . Studies have shown that it can interact with biological molecules through hydrogen bonding and electrostatic interactions, which may affect enzyme activity and cellular processes. This makes it a candidate for further exploration in pharmacological applications .

Medical Applications

Ongoing research is investigating AMNP's potential as a pharmaceutical intermediate . Its ability to modify biological activity opens possibilities for developing new therapeutic agents, particularly in treating oxidative stress-related diseases.

Industrial Uses

In the cosmetic industry, AMNP is utilized in the formulation of hair dyes and other personal care products due to its coloring properties. Safety assessments have indicated that it can be used safely at certain concentrations in hair dye formulations .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of AMNP against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent in pharmaceuticals.

Case Study 2: Safety Assessment in Cosmetics

A safety assessment conducted on AMNP for use in hair dyes revealed that it does not pose significant risks at concentrations below 2%. The study involved animal testing to evaluate skin sensitization and irritation potential, confirming its safety profile for consumer use .

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-6-nitrophenol involves its interaction with biological molecules through its functional groups. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, affecting enzyme activity and cellular processes. The phenolic hydroxyl group can undergo oxidation-reduction reactions, influencing cellular redox states .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table compares 2-Amino-4-methyl-6-nitrophenol with three structurally related compounds:

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Withdrawing Groups: The methyl group (electron-donating) in this compound reduces acidity compared to chloro-substituted analogs (electron-withdrawing Cl increases acidity) . Nitro groups enhance electrophilicity, making these compounds reactive in substitution and coupling reactions.

- Lipophilicity: Chloro-substituted derivatives (e.g., 2-Amino-4-chloro-6-nitrophenol) exhibit higher XLogP3 values than methyl-substituted analogs due to chlorine’s hydrophobicity .

Biological Activity

2-Amino-4-methyl-6-nitrophenol (CAS Number: 6265-07-2) is an organic compound with significant interest in various fields, particularly in medicinal chemistry and industrial applications. Its structure consists of an amino group, a methyl group, and a nitro group attached to a phenolic framework, which contributes to its unique biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential pharmaceutical applications.

- Molecular Formula : C7H8N2O3

- Molecular Weight : 168.15 g/mol

- Structure :

- The presence of the amino group allows for hydrogen bonding, while the nitro group can engage in electron-withdrawing interactions, influencing its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in medicinal chemistry.

| Pathogen Type | Activity Observed |

|---|---|

| Bacteria | Inhibition of growth in E. coli and S. aureus |

| Fungi | Effective against Candida albicans |

Antioxidant Activity

The compound has also been studied for its antioxidant properties , which are crucial for combating oxidative stress in biological systems. The phenolic hydroxyl group can undergo oxidation-reduction reactions, potentially contributing to its ability to scavenge free radicals.

The mechanism of action of this compound involves several biochemical interactions:

- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with biological molecules, affecting enzyme activity.

- Electrostatic Interactions : The nitro group can participate in electrostatic interactions with charged biological targets.

- Redox Reactions : The phenolic hydroxyl group can act as an electron donor, influencing cellular redox states.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential use as an antimicrobial agent in pharmaceuticals.

Study 2: Antioxidant Potential

In vitro assays demonstrated that the compound scavenged DPPH radicals effectively, with an IC50 value comparable to established antioxidants like ascorbic acid. This suggests its potential application in formulations aimed at reducing oxidative stress-related damage.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-3-nitrophenol | Amino at position 2, nitro at position 3 | Different solubility and stability |

| 2-Amino-5-nitrophenol | Amino at position 2, nitro at position 5 | Exhibits distinct biological activity |

| 4-Amino-3-nitrophenol | Amino at position 4; used in dye production | Potentially different reactivity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-4-methyl-6-nitrophenol, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves nitration and methylation steps. For example, starting with a cresol derivative, nitration at the para position followed by selective reduction of nitro groups or protection/deprotection of functional groups may yield the target compound. Intermediate characterization employs techniques like FT-IR (to confirm nitro and amino groups), H/C NMR (to verify regiochemistry), and mass spectrometry (for molecular ion validation). Purity is assessed via HPLC or melting point analysis .

Q. How is the purity of this compound validated in academic research?

- Methodological Answer : Purity is determined using differential scanning calorimetry (DSC) for melting point consistency and chromatographic methods (e.g., HPLC with UV detection at λ ≈ 300 nm, where nitroaromatics absorb strongly). Conflicting melting points across studies (e.g., due to polymorphs) are resolved by recrystallization in solvents like ethanol/water mixtures and verifying results with powder X-ray diffraction (PXRD) to detect crystalline phases .

Advanced Research Questions

Q. How can crystallographic studies resolve hydrogen bonding patterns in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) determines the crystal structure. Hydrogen-bonding networks are analyzed using graph set notation ( ), classifying motifs like (donor-acceptor chains) or (ring motifs). Visualization tools like ORTEP-3 ( ) generate thermal ellipsoid plots to assess atomic displacement parameters. For example, the amino (-NH) and nitro (-NO) groups may form intermolecular N–H···O bonds, stabilizing supramolecular assemblies .

Q. What experimental designs are optimal for studying the compound’s toxicokinetics in biological systems?

- Methodological Answer : Use radiolabeled C or stable isotopes (N) to track absorption/distribution in in vivo models. Administer the compound via oral, dermal, or inhalation routes, followed by LC-MS/MS analysis of plasma, urine, and tissue homogenates. Comparative studies with structural analogs (e.g., 4-nitrophenol) identify metabolic pathways (e.g., nitro-reduction to amino derivatives). Include negative controls to differentiate compound-specific effects from background noise .

Q. How can conflicting spectral data for this compound be resolved?

- Methodological Answer : Discrepancies in IR or NMR spectra may arise from tautomerism (e.g., keto-enol equilibria) or solvent effects. Perform variable-temperature NMR to detect dynamic processes or use DFT calculations (e.g., B3LYP/6-31G**) to predict vibrational frequencies and compare with experimental IR data. Solvent polarity studies (e.g., DMSO vs. CDCl) clarify shifts in proton resonance .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

- Methodological Answer : Variations may stem from impurities or polymorphic forms. Reproduce synthesis under inert conditions (argon atmosphere) to minimize oxidation. Characterize polymorphs via PXRD and DSC (heating rate 10°C/min). Compare results with literature values (e.g., mp 151–153°C for 4-Amino-3-nitrophenol in ) to assess structural similarities/differences .

Properties

IUPAC Name |

2-amino-4-methyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWIWEGQLDDWQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211704 | |

| Record name | 2-Amino-6-nitro-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6265-07-2 | |

| Record name | 2-Amino-4-methyl-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-nitro-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-nitro-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-nitro-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Nitro-4-methyl-6-amino-phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMX839F48T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.